S-(4-Chlorophenyl) 3-(4-ethoxyphenyl)-2-propenethioate
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Overview
Description
S-(4-Chlorophenyl) 3-(4-ethoxyphenyl)-2-propenethioate is an organic compound that belongs to the class of thioesters It is characterized by the presence of a chlorophenyl group and an ethoxyphenyl group attached to a propenethioate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-Chlorophenyl) 3-(4-ethoxyphenyl)-2-propenethioate typically involves the reaction of 4-chlorothiophenol with 4-ethoxybenzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
S-(4-Chlorophenyl) 3-(4-ethoxyphenyl)-2-propenethioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioester group to a thiol group using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
S-(4-Chlorophenyl) 3-(4-ethoxyphenyl)-2-propenethioate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of S-(4-Chlorophenyl) 3-(4-ethoxyphenyl)-2-propenethioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by interacting with allosteric sites, thereby modulating the enzyme’s function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- S-(4-Chlorophenyl) 3-(4-methoxyphenyl)-2-propenethioate
- S-(4-Chlorophenyl) 3-(4-hydroxyphenyl)-2-propenethioate
- S-(4-Chlorophenyl) 3-(4-methylphenyl)-2-propenethioate
Uniqueness
S-(4-Chlorophenyl) 3-(4-ethoxyphenyl)-2-propenethioate is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group may enhance the compound’s solubility in organic solvents and its ability to interact with specific molecular targets, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
S-(4-chlorophenyl) (E)-3-(4-ethoxyphenyl)prop-2-enethioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO2S/c1-2-20-15-8-3-13(4-9-15)5-12-17(19)21-16-10-6-14(18)7-11-16/h3-12H,2H2,1H3/b12-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPQOTDLSRIWMG-LFYBBSHMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)SC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)SC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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